8-Bromo-1,7-naphthyridine
Overview
Description
8-Bromo-1,7-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 and a molecular weight of 209.05 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, which are structurally similar to 8-Bromo-1,7-naphthyridine, has been extensively studied . For instance, 4,8-substituted 1,5-naphthyridines have been synthesized from 4,8-dibromo-1,5-naphthyridine and a wide range of boronic acids in the presence of palladium acetate catalyst .Molecular Structure Analysis
The molecular structure of 8-Bromo-1,7-naphthyridine is characterized by the presence of two nitrogen atoms in separate rings . The UV spectra of 1,8-naphthyridines monosubstituted at positions 2, 3, and 4 have been studied . Transmission and absorption spectra of 1,8-naphthyridine have also been investigated .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, which are structurally similar to 8-Bromo-1,7-naphthyridine, has been studied . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis
8-Bromo-1,7-naphthyridine has a predicted boiling point of 332.9±22.0 °C and a predicted density of 1.656±0.06 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Chemical Transformations
8-Bromo-1,7-naphthyridine and its derivatives are involved in various synthesis and chemical transformation processes. For example, Woźniak and Plas (1978) describe a synthesis method using 8-amino-1,7-naphthyridine, leading to compounds like 8-amino- and 2-amino-1,7-naphthyridine (Woźniak & Plas, 1978). Additionally, Plas and Woźniak (1976) explored bromination reactions of 1,7-naphthyridine, yielding various bromo derivatives (Plas & Woźniak, 1976).
Biological and Medicinal Applications
1,8-Naphthyridine derivatives, closely related to 8-Bromo-1,7-naphthyridine, exhibit a range of biological activities. Madaan et al. (2015) and Ojha et al. (2020) highlight their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. These compounds have also shown potential in treating neurological disorders like Alzheimer's, multiple sclerosis, and depression (Madaan et al., 2015); (Ojha et al., 2020).
Antimalarial Properties
Barlin and Tan (1985) found that certain 7-bromo-1,5-naphthyridin-4-amines exhibit significant antimalarial activity, demonstrating the potential of bromo-naphthyridine derivatives in this field (Barlin & Tan, 1985).
Insecticidal Activities
Hou, Jing, and Shao (2017) synthesized novel 1,8-naphthyridine derivatives, demonstrating effective insecticidal activity against cowpea aphids. This indicates the potential use of bromo-naphthyridine derivatives in agricultural applications (Hou, Jing, & Shao, 2017).
Efflux Pump Inhibition in Antibacterial Research
Oliveira-Tintino et al. (2020) investigated 1,8-naphthyridine sulfonamides for their ability to inhibit TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, indicating another potential medical application of bromo-naphthyridine derivatives (Oliveira-Tintino et al., 2020).
Safety And Hazards
8-Bromo-1,7-naphthyridine is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
8-bromo-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRBFCVWSDKLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718198 | |
Record name | 8-Bromo-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,7-naphthyridine | |
CAS RN |
63845-72-7 | |
Record name | 8-Bromo-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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